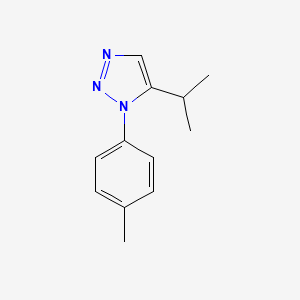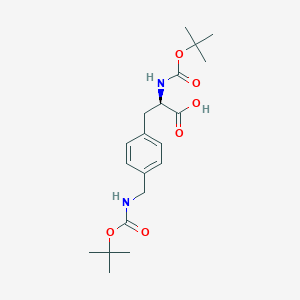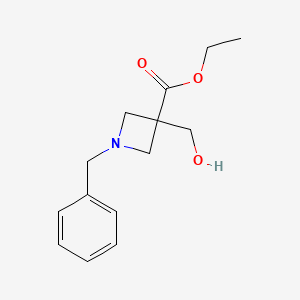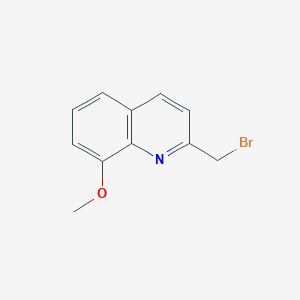
2-(Bromomethyl)-8-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-8-methoxyquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromomethyl group at the 2-position and a methoxy group at the 8-position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-8-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, and methoxy derivatives.
Oxidation: Formation of quinoline-8-carboxylic acid.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
2-(Bromomethyl)-8-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-8-methoxyquinoline involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 2-(Bromomethyl)quinoline
- 8-Methoxyquinoline
- 2-(Chloromethyl)-8-methoxyquinoline
- 2-(Bromomethyl)-6-methoxyquinoline
Comparison: 2-(Bromomethyl)-8-methoxyquinoline is unique due to the specific positioning of the bromomethyl and methoxy groups, which influence its reactivity and biological activity. Compared to 2-(Bromomethyl)quinoline, the presence of the methoxy group at the 8-position enhances its electron-donating properties, making it more reactive in nucleophilic substitution reactions. Similarly, compared to 2-(Chloromethyl)-8-methoxyquinoline, the bromomethyl group provides better leaving group ability, facilitating various chemical transformations .
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-(bromomethyl)-8-methoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-14-10-4-2-3-8-5-6-9(7-12)13-11(8)10/h2-6H,7H2,1H3 |
InChI Key |
HVZDZZKOCBAPCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


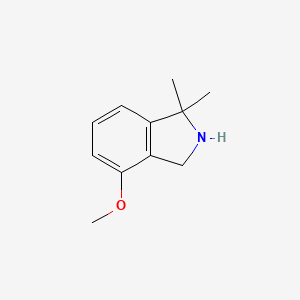
![7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15248468.png)
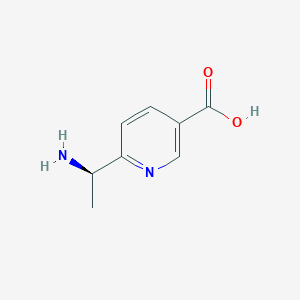
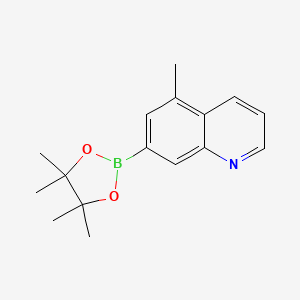

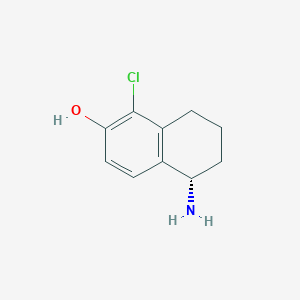
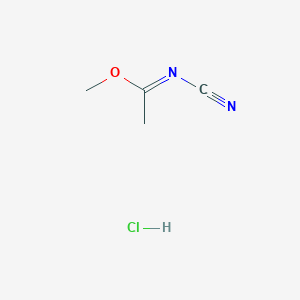
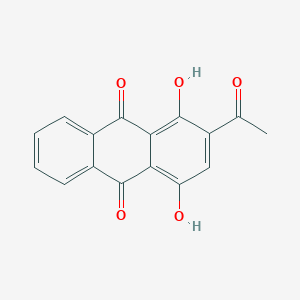
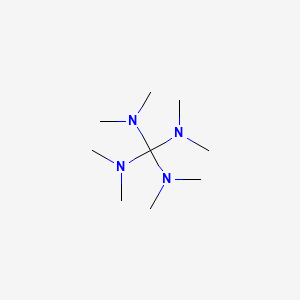
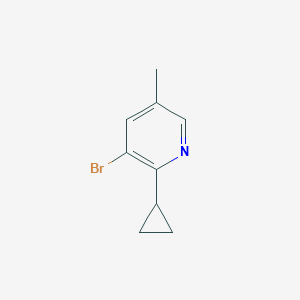
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
